molecular formula C12H24 B1597338 1,4-Diisopropylcyclohexane CAS No. 22907-72-8

1,4-Diisopropylcyclohexane

Cat. No.: B1597338
CAS No.: 22907-72-8
M. Wt: 168.32 g/mol
InChI Key: GMUJGUXGVJZHSK-UHFFFAOYSA-N
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Description

1,4-Diisopropylcyclohexane is an organic compound with the molecular formula C₁₂H₂₄. It is a derivative of cyclohexane, where two isopropyl groups are attached to the first and fourth carbon atoms of the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diisopropylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with isopropyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete substitution at the desired positions.

Industrial Production Methods: In an industrial setting, this compound is often produced through catalytic hydrogenation of 1,4-diisopropylbenzene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired hydrogenation.

Chemical Reactions Analysis

Types of Reactions: 1,4-Diisopropylcyclohexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to more saturated hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, typically using reagents like chlorine or bromine under UV light.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Chlorine (Cl₂), bromine (Br₂) under UV light

Major Products Formed:

    Oxidation: Alcohols, ketones

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated cyclohexanes

Scientific Research Applications

1,4-Diisopropylcyclohexane has several scientific research applications, including:

    Chemistry: Used as a solvent and reagent in organic synthesis and conformational analysis studies.

    Biology: Investigated for its potential effects on biological membranes and lipid bilayers.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, lubricants, and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 1,4-Diisopropylcyclohexane involves its interaction with molecular targets and pathways. In chemical reactions, it acts as a substrate that undergoes various transformations depending on the reagents and conditions used. Its bulky isopropyl groups influence the steric and electronic properties of the cyclohexane ring, affecting its reactivity and stability.

Comparison with Similar Compounds

  • 1,2-Diisopropylcyclohexane
  • 1,3-Diisopropylcyclohexane
  • 1,4-Dimethylcyclohexane

Comparison: 1,4-Diisopropylcyclohexane is unique due to the specific positioning of its isopropyl groups, which minimizes steric hindrance and enhances its stability compared to other isomers. For example, 1,2-Diisopropylcyclohexane and 1,3-Diisopropylcyclohexane have different steric interactions and conformational preferences, leading to variations in their chemical reactivity and physical properties.

Properties

IUPAC Name

1,4-di(propan-2-yl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24/c1-9(2)11-5-7-12(8-6-11)10(3)4/h9-12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUJGUXGVJZHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177450
Record name 1,4-Di-isopropylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22907-72-8
Record name 1,4-Bis(1-methylethyl)cyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22907-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Di-isopropylcyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022907728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Di-isopropylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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